rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
Description
rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid (CAS: 956270-78-3) is a chiral cyclopenta-fused quinoline derivative with a carboxylic acid group at position 4 and an ethyl substituent at position 6. Its molecular formula is inferred as C15H17NO2 (molecular weight: 243.31 g/mol) based on structural analysis . The compound’s bicyclic framework combines a cyclopentane ring fused to a quinoline system, creating a rigid scaffold that may influence binding interactions in pharmaceutical or materials science applications.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(3aS,4R,9bR)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-2-9-5-3-7-11-10-6-4-8-12(10)14(15(17)18)16-13(9)11/h3-7,10,12,14,16H,2,8H2,1H3,(H,17,18)/t10-,12-,14+/m0/s1 |
InChI Key |
YBYRARMSNPLHJJ-VHRBIJSZSA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)[C@@H]3C=CC[C@@H]3[C@@H](N2)C(=O)O |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3C=CCC3C(N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution often involves reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and cellular processes.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes and pathways involved in diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of Ca2±induced mitochondrial permeability transition, blocking Ca2+ flux into the mitochondria by decreasing mitochondrial membrane potential. This inhibition affects the enzyme activities of mitochondrial respiratory chain complexes III, IV, and V, providing a protective effect against Ca2±induced cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituents at positions 6, 8, and 9, as well as functional groups such as nitro, methoxy, and halogens. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
*Inferred formula due to ambiguity in evidence; ethyl substitution increases carbon count vs. methyl analogs.
Key Observations :
Substituent Effects: Ethyl (Target) vs. Nitro Groups: The 9-nitro analog (C14H14N2O4) introduces strong electron-withdrawing effects, which may stabilize negative charges or act as a prodrug site for reduction to amines . Methoxy and Halogens: Methoxy (electron-donating) and fluoro (electron-withdrawing) groups modulate electronic properties and binding interactions. Methoxy derivatives (e.g., C14H15NO3) show higher predicted solubility due to hydrogen-bonding capacity .
Chirality and Racemic Mixtures :
- The target compound’s racemic form contrasts with enantiopure analogs (e.g., ’s chiral building blocks), which are critical for asymmetric synthesis in drug development .
Safety and Handling: While explicit data for the ethyl derivative is lacking, similar cyclopenta[c]quinoline compounds (e.g., ) require precautions against heat and ignition sources, suggesting thermal instability .
Biological Activity
The compound rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a member of the cyclopentaquinoline family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H15N
- Molecular Weight : 243.301 g/mol
- LogP : 2.849
- Hydrogen Bond Acceptors : 3
These properties suggest that the compound has moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.
Antitumor Activity
Recent studies have focused on the antitumor properties of quinoline derivatives. The compound this compound has shown promising results in inhibiting cancer cell proliferation.
-
Cell Lines Tested :
- HepG2 (liver cancer)
- HCT116 (colon cancer)
-
Methodology :
- MTT assay was used to evaluate cytotoxicity.
- IC50 values were determined to assess potency.
- Findings :
The mechanism by which this compound exerts its antitumor effects may involve the inhibition of specific signaling pathways associated with cancer cell growth. Notably:
- EGFR Inhibition : The compound demonstrated moderate inhibition of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The IC50 values for EGFR inhibition were reported in the micromolar range .
SIRT3 Inhibition
Another area of interest is the inhibition of SIRT3 (Sirtuin 3), a mitochondrial deacetylase implicated in cancer metabolism:
- Inhibitory Activity :
- Antiproliferative Effects :
Study 1: Antitumor Evaluation
In a study published in December 2017, various quinoline derivatives were synthesized and evaluated for their antitumor activities using the MTT assay against HepG2 and HCT116 cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 7.7 to 14.2 µg/ml, demonstrating superior efficacy compared to traditional chemotherapeutics .
Study 2: SIRT3 Selectivity
A recent investigation into quinoline derivatives revealed that this compound selectively inhibited SIRT3 over SIRT1 and SIRT2. This selectivity may provide insights into developing targeted therapies for cancers associated with metabolic dysregulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
